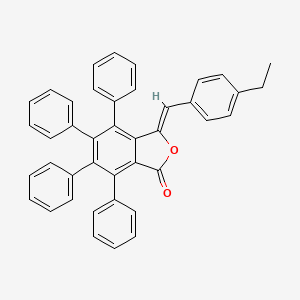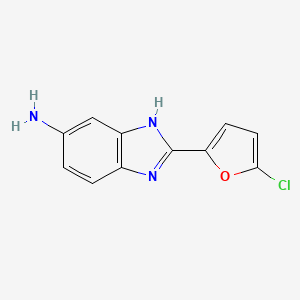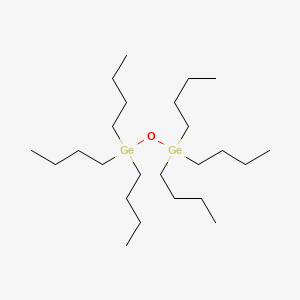![molecular formula C12H8Cl2O2 B11962156 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride CAS No. 70680-01-2](/img/structure/B11962156.png)
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is an organic compound with the molecular formula C12H10Cl2O2. It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a phenylprop-2-enylidene group and two chlorine atoms. This compound is known for its reactivity and is used in various organic synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride can be synthesized through the reaction of malonic acid with thionyl chloride in the presence of a base. The reaction typically involves heating the mixture to facilitate the formation of the dichloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to the presence of chlorine atoms, it readily undergoes nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Cyclization: It can participate in cyclization reactions to form cyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonic acid derivatives.
Oxidation: The products include carboxylic acids and ketones.
Reduction: The products are typically alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride involves its high reactivity towards nucleophilic substitution reactions. The chlorine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. This reactivity makes it an essential reagent in the synthesis of carboxylic acid derivatives, ketones, and aldehydes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malonyl Chloride: A simpler derivative of malonic acid with two chlorine atoms.
Benzylidene Malononitrile: A compound with a similar structure but with nitrile groups instead of chlorine atoms.
Uniqueness
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride is unique due to the presence of the phenylprop-2-enylidene group, which imparts distinct reactivity and properties compared to other malonic acid derivatives. This makes it particularly useful in specific organic synthesis applications .
Eigenschaften
CAS-Nummer |
70680-01-2 |
|---|---|
Molekularformel |
C12H8Cl2O2 |
Molekulargewicht |
255.09 g/mol |
IUPAC-Name |
2-[(E)-3-phenylprop-2-enylidene]propanedioyl dichloride |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)10(12(14)16)8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+ |
InChI-Schlüssel |
FWPDVKQQOOXBBM-QPJJXVBHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/C=C(C(=O)Cl)C(=O)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)Cl)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopentane]-2,3-dicarboxylic acid](/img/structure/B11962085.png)




![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11962111.png)

![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11962140.png)
![N-(2-methoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11962144.png)


